5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine 5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502241
InChI: InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17502241

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H17N3O/c1-8-7-10(11)12-13(8)5-4-9-3-2-6-14-9/h7,9H,2-6H2,1H3,(H2,11,12)
Standard InChI Key LLUVNZLPGFJDPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1CCC2CCCO2)N

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

5-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine (IUPAC name: 5-methyl-1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine) features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position by a 2-(oxolan-2-yl)ethyl group and at the 3-position by an amino group. The oxolane (tetrahydrofuran) ring introduces stereoelectronic effects that influence the compound’s conformational flexibility and solubility profile .

Key Structural Data

PropertyValue
Molecular FormulaC₁₀H₁₇N₃O
Molecular Weight195.26 g/mol
CAS Registry Number1690435-27-8
SMILES NotationCC1=CC(=NN1CCC2CCCO2)N
InChI KeyLLUVNZLPGFJDPX-UHFFFAOYSA-N

The canonical SMILES string confirms the connectivity: a pyrazole ring with a methyl group at position 5, an amino group at position 3, and a 2-(oxolan-2-yl)ethyl substituent at position 1. Computational modeling predicts a planar pyrazole ring with the oxolane moiety adopting an envelope conformation, minimizing steric hindrance.

Synthesis and Chemical Properties

Synthetic Routes

Industrial synthesis protocols remain proprietary, but general strategies for analogous pyrazole-ethyl-oxolane derivatives involve:

  • Nucleophilic Substitution: Reaction of 5-methyl-1H-pyrazol-3-amine with 2-(oxolan-2-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.

  • Reductive Amination: Condensation of 5-methylpyrazole-3-carbaldehyde with 2-(oxolan-2-yl)ethylamine followed by reduction using NaBH₄ or catalytic hydrogenation .

Yield optimization often requires inert atmospheres and polar aprotic solvents (e.g., DMF, DMSO). Chromatographic purification is employed to isolate the target compound from regioisomers.

Physicochemical Properties

PropertyDescription
SolubilityModerate in polar solvents (e.g., DMSO)
LogP (Predicted)1.2 ± 0.3 (Moderate lipophilicity)
StabilityStable under inert atmospheres ≤ 25°C

The oxolane moiety enhances water solubility compared to purely aromatic pyrazoles, while the methyl group increases hydrophobic interactions. The compound’s pKa is estimated at 4.9 (pyrazole NH) and 9.1 (amine NH₂), suggesting protonation-dependent bioavailability.

CompoundStructural VariationBioactivity Difference
5-Methyl-1-(oxan-2-ylmethyl)-1H-pyrazol-3-amineOxane vs. oxolane ringAltered metabolic stability
4-Methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amineMethyl position shiftReduced COX-2 affinity

These comparisons underscore the sensitivity of biological activity to subtle structural changes, particularly in substituent positioning and ring size .

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